4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine
Description
The compound 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine (CAS: 1201188-66-0, Molecular Weight: 423.27) is a structurally complex imidazo[1,2-b]pyridazine derivative featuring a morpholine moiety at the 8-position and a substituted benzyl group at the 3-position . Its IUPAC name is (4-chloro-2-fluorophenyl)-[6-chloro-2-methyl-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-3-yl]methanone . The compound has been synthesized via photoredox catalysis under optimized conditions, yielding a 13% isolated product after purification .
Properties
IUPAC Name |
4-[[6-chloro-3-[(4-chloro-2-fluorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN4O/c1-12-17(8-13-2-3-15(20)10-16(13)22)26-19(23-12)14(9-18(21)24-26)11-25-4-6-27-7-5-25/h2-3,9-10H,4-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINYAGKLTKBNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine (CAS: 1229236-85-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.29 g/mol. The structure includes a morpholine moiety linked to a complex imidazo-pyridazine core, which contributes to its biological activity.
Structural Representation
The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-((6-chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)methyl)morpholine |
| CAS Number | 1229236-85-4 |
| Molecular Formula | C19H19Cl2FN4O |
| Molecular Weight | 409.29 g/mol |
Anticancer Potential
Research has indicated that compounds with imidazo[1,2-b]pyridazine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the inhibition of kinases or other proteins critical for cancer cell survival.
A notable study demonstrated that derivatives of imidazo-pyridazines exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may have similar efficacy in inhibiting cancer cell growth .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Preliminary tests have indicated that it exhibits inhibitory effects against certain bacterial strains. The presence of chlorine and fluorine atoms in its structure may enhance its interaction with microbial membranes or essential enzymes.
In a comparative study, related compounds demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values indicating effective inhibition at low concentrations . This suggests potential applications in treating infections caused by resistant strains.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound against various cell lines. One study reported that the compound showed promising results in inhibiting proliferation in human cancer cell lines, with further analysis indicating low cytotoxicity towards normal cells .
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies suggest that the compound may act as an inhibitor of specific kinases involved in cancer progression, thereby providing a rationale for its observed anticancer activity .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine exhibit significant anticancer activity. For instance, research involving imidazo[1,2-b]pyridazine derivatives has demonstrated their potential in inhibiting various cancer cell lines. In vitro studies indicated that these compounds could effectively reduce cell proliferation in breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines .
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth. Preliminary findings suggest that the imidazo[1,2-b]pyridazine scaffold can be modified to enhance selectivity and potency against specific kinases involved in cancer progression .
Pharmacological Studies
- Study on Anticancer Properties :
- Kinase Inhibition Research :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[1,2-b]pyridazine and pyrimidine derivatives. Below is a systematic comparison with structurally and functionally related molecules:
Key Observations :
Structural Diversity: The target compound’s morpholinomethyl group at the 8-position distinguishes it from PI4KB inhibitors (e.g., Compounds 13–17), which feature sulfonamide-linked pyridyl or piperidine groups . The 4-chloro-2-fluorobenzyl substituent at the 3-position is unique compared to the methoxy-sulfonylphenyl groups in PI4KB inhibitors .
Synthetic Efficiency: The target compound’s synthesis yield (13%) is significantly lower than those of PI4KB inhibitors (75–94%), likely due to challenges in photoredox catalysis and exo/endo isomer separation . In contrast, thieno[3,2-d]pyrimidine derivatives (e.g., ) employ conventional alkylation or coupling reactions with higher reproducibility.
Table 2: Pharmacological Inference
Critical Insights :
- Halogenation vs. Sulfonylation : The target compound’s chloro/fluorine substituents may prioritize membrane permeability over target specificity, whereas sulfonamide-containing analogs (e.g., Compounds 13–17) exhibit optimized kinase inhibition .
- Morpholine vs. Piperidine/Sulfonamide : Morpholine’s electron-rich oxygen could enhance solubility but reduce binding affinity compared to sulfonamide-linked groups in PI4KB inhibitors .
Notes
Synthesis Challenges : The low yield (13%) of the target compound highlights inefficiencies in photoredox catalysis compared to traditional methods used for analogs .
Structural Trade-offs : While halogenation may improve pharmacokinetic properties, it could limit target engagement compared to sulfonamide-based designs .
Data Gaps : Biological activity data (e.g., IC50, selectivity) for the target compound are absent in the provided evidence, necessitating further empirical validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and functional group modifications. For example, analogous imidazo[1,2-b]pyridazine derivatives are synthesized using stepwise coupling of halogenated intermediates with morpholine-containing moieties under microwave-assisted or reflux conditions . Optimization strategies include:
- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to improve regioselectivity.
- Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate high-purity products, addressing low yields (<5%) reported in multi-step syntheses .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., triazolo[4,3-b]pyridazines):
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation risks.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous drainage due to potential environmental toxicity .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated for related imidazo[1,2-b]pyridazine derivatives (R-factor = 0.043) .
- NMR Spectroscopy : ¹H/¹³C NMR with deuterated DMSO identifies substituent patterns (e.g., morpholine CH₂ groups at δ 3.5–3.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 469.94 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Engagement Assays : Use surface plasmon resonance (SPR) or thermal shift assays to identify binding partners (e.g., kinases or GPCRs) .
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects, leveraging known bioactivity of morpholine-containing analogs in disrupting signaling pathways .
- Mutagenesis Studies : Introduce point mutations in putative binding pockets (e.g., ATP-binding sites) to validate critical residues .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 2,6-difluorobenzyl) or morpholine groups to assess steric/electronic effects on potency .
- Bioisosteric Replacement : Replace the chloro group with trifluoromethyl or cyano to evaluate metabolic stability .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial descriptors with activity data from enzyme inhibition assays .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., LY2784544 for kinase inhibition) to minimize inter-lab variability .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in IC₅₀ values .
- Orthogonal Assays : Confirm hits using dual-readout methods (e.g., fluorescence polarization and radiometric assays) .
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients for separation, and monitor transitions at m/z 470 → 352 (quantifier) and 470 → 298 (qualifier) .
- Microsomal Stability Assays : Use hepatocyte incubations with NADPH cofactor to measure metabolic half-life, supported by UV detection at λ = 254 nm .
Q. How can researchers design comparative studies against structurally related compounds?
- Methodological Answer :
- Pharmacophore Alignment : Overlay 3D structures of analogs (e.g., triazolo[4,3-b]pyridazines) to identify conserved binding motifs .
- In Silico Screening : Molecular docking against target libraries (e.g., PDB) to predict selectivity profiles .
- Cross-Resistance Assays : Test resistance profiles in cell lines with mutations conferring insensitivity to related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
